3,4-Methylenedioxyphenethyl isocyanate
Overview
Description
3,4-Methylenedioxyphenethyl isocyanate is a compound related to the chemical family of isocyanates, which are known for their reactivity and use in the production of polyurethanes. While the provided papers do not directly discuss 3,4-Methylenedioxyphenethyl isocyanate, they provide insights into related compounds that can help infer some of its properties and behaviors. For instance, methylenedianiline (MDA) and methylenediphenyl diisocyanate (MDI) are structurally related to 3,4-Methylenedioxyphenethyl isocyanate and are used in industrial applications, particularly in the synthesis of polyurethane foams and other polymers .
Synthesis Analysis
The synthesis of isocyanate compounds, such as MDI, involves complex chemical reactions that can lead to various isomers and adducts. The papers suggest that the synthesis of amino acid adducts of MDI is possible and has been achieved through several methods, which could be analogous to the synthesis of 3,4-Methylenedioxyphenethyl isocyanate adducts . These synthetic approaches are crucial for creating standards for biomonitoring and understanding the reactivity of isocyanates with biological molecules.
Molecular Structure Analysis
The molecular structure of isocyanates like MDI is characterized by the presence of an isocyanate group (-N=C=O) attached to an aromatic ring. The papers indicate that modern mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS), coupled with computational methods, are effective in characterizing the structure of MDA isomers . These techniques could similarly be applied to analyze the structure of 3,4-Methylenedioxyphenethyl isocyanate and its isomers.
Chemical Reactions Analysis
Isocyanates are highly reactive molecules that can form adducts with various nucleophiles, including water, alcohols, and amines. The papers describe the formation of MDI adducts with amino acids, which are relevant to understanding the reactivity of 3,4-Methylenedioxyphenethyl isocyanate . These reactions are important for the development of biomarkers for isocyanate exposure and for the synthesis of polyurethane materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of 3,4-Methylenedioxyphenethyl isocyanate, they do discuss the properties of related compounds. For example, the mass spectral analysis of phenethylamine derivatives provides insights into the fragmentation patterns that can be expected for similar compounds, which is useful for their identification and analysis . The reactivity of the isocyanate group also defines the chemical behavior of these compounds in various environments and their potential health effects, such as sensitization and asthma .
Scientific Research Applications
Industrial Applications
Use in the Chemical Industry : MDI is a critical intermediate in the chemical industry, particularly for the production of polyurethanes. It forms adducts with proteins like albumin, which has implications for workplace exposure monitoring (Sabbioni et al., 2010).
Occupational Exposure Assessment : The assessment of occupational exposure to MDI, especially in industries like construction, is essential due to its potential health effects. Techniques to monitor exposure levels through biological markers such as albumin adducts and hemoglobin adducts have been developed (Brzeźnicki & Bonczarowska, 2015).
Health-Related Studies
Potential Health Effects from Exposure : Exposure to isocyanates like MDI may lead to health issues such as lung sensitization and asthma. Understanding the mechanism of these health effects and developing biomarkers for exposure are critical areas of research (Sabbioni et al., 2000).
Immunotoxicity and Cellular Effects : Studies have shown that exposure to isocyanates can induce DNA damage, apoptosis, oxidative stress, and inflammation in human lymphocytes. This highlights the need for further investigation into the pathophysiological implications of isocyanate exposure (Mishra et al., 2008).
Other Applications
Chemical Modification and Applications : Research into the modification of substances like methyl cellulose with MDI for specific applications, such as thickening agents in oils, indicates the versatility of isocyanates in material science (Gallego et al., 2013).
Astrochemical Networks : MDI's derivative, Methyl isocyanate (CH3NCO), has been identified in space environments, suggesting its significance in astrochemical networks and the formation of complex organic molecules in space (Majumdar et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-(2-isocyanatoethyl)-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-11-4-3-8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNWWZBYKGUQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403081 | |
Record name | 3,4-Methylenedioxyphenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxyphenethyl isocyanate | |
CAS RN |
62334-09-2 | |
Record name | 3,4-Methylenedioxyphenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-isocyanatoethyl)-2H-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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